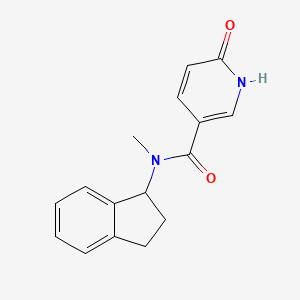![molecular formula C14H18N2O2S2 B7458153 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide, also known as MTAES, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. MTAES has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide works by inhibiting the activity of enzymes involved in various biological pathways. In cancer research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Inflammation research has shown that 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide inhibits the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation. In neurological disorder research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, the formation of new blood vessels. Inflammation research has shown that 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide can reduce the production of inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation. In neurological disorder research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has been shown to improve cognitive function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized in large quantities. However, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide also has some limitations. It has low solubility in water, which can limit its use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide research. In cancer research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide could be studied for its potential as a combination therapy with other anti-cancer drugs. Inflammation research could focus on the development of 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide analogs with improved solubility and bioavailability. In neurological disorder research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide could be studied for its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Overall, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has shown promising results in scientific research and has the potential to be further developed for therapeutic applications.
Synthesemethoden
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 5-methylthiophene-2-carboxylic acid with thionyl chloride to form 5-methylthiophene-2-carbonyl chloride. The resulting compound is then reacted with N-(2-aminoethyl)-4-methylbenzenesulfonamide to form 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has been shown to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Inflammation research has also shown that 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-11-2-5-13(19-11)10-16-9-8-12-3-6-14(7-4-12)20(15,17)18/h2-7,16H,8-10H2,1H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLODOVPUYVQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)

![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)

![4-[[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7458080.png)


![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)
![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)


![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
